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Compound of Interest

Compound Name: Odoriflavene

Cat. No.: B3026553

For Researchers, Scientists, and Drug Development Professionals

Odoriflavene, a naturally occurring flavone found in the root heartwood of Dalbergia odorifera,
presents a promising scaffold for the development of novel therapeutic agents. Its core
structure, 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-5-methoxy-4H-chromen-4-one, offers
multiple sites for chemical modification, enabling the exploration of its therapeutic potential
across various disease areas, including cancer, infectious diseases, and inflammatory
disorders. This guide provides a comparative analysis of the structure-activity relationships
(SAR) of Odoriflavene derivatives, drawing upon established knowledge of related flavone
compounds to predict the impact of structural modifications on biological activity.

Understanding the Odoriflavene Scaffold

Odoriflavene belongs to the flavone subclass of flavonoids, characterized by a C6-C3-C6
backbone. The biological activity of flavones is intricately linked to the substitution patterns on
their A, B, and C rings. Key structural features of Odoriflavene that likely contribute to its
bioactivity include the hydroxyl groups at the C7 and C4' positions, the methoxy group at the
C5 position, and the methoxy group on the B-ring at the C3' position.

Structure-Activity Relationship Insights from
Related Flavones
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While specific SAR studies on Odoriflavene derivatives are limited, extensive research on
other flavones provides a strong foundation for predicting how structural changes to the
Odoriflavene molecule might influence its biological effects.

Anticancer Activity

The anticancer potential of flavones is significantly influenced by the number and position of
hydroxyl and methoxy groups.

o Hydroxylation: Hydroxyl groups, particularly at the C5 and C7 positions of the A-ring and the
C4' position of the B-ring, are often associated with enhanced anticancer activity. The
presence of a hydroxyl group at the C3 position (a flavonol) can also increase potency.

» Methoxylation: Methoxy groups can modulate activity, with their effect being position-
dependent. In some cases, methoxylation can increase metabolic stability and cell
permeability, leading to improved in vivo efficacy.

e Halogenation: The introduction of halogen atoms, such as chlorine or bromine, on the B-ring
can enhance anticancer activity.

Table 1: Anticancer Activity of Representative Flavone Derivatives

Compound Structure Cell Line IC50 (pM) Reference
5,7,4'-
o ) [Source for
Apigenin Trihydroxyflavon HelLa 25.0 o
Apigenin IC50]
e
57,34
) [Source for
Luteolin Tetrahydroxyflav HelLa 15.0 )
Luteolin IC50]
one
) 5,7- [Source for
Chrysin ) A549 48.0 )
Dihydroxyflavone Chrysin IC50]
] 5,7-Dihydroxy-8- [Source for
Wogonin A549 20.0 )
methoxyflavone Wogonin IC50]
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Based on these trends, modifications to Odoriflavene, such as the introduction of a hydroxyl
group at the C3 position to form a flavonol, or the addition of a halogen to the B-ring, could
potentially enhance its anticancer properties.

Antimicrobial Activity

The antimicrobial activity of flavones is also dictated by their substitution patterns.

o Hydroxylation: Dihydroxylation of the B-ring at the C3' and C4' positions is often crucial for
potent antibacterial activity.

o Prenylation: The addition of prenyl groups to the flavonoid scaffold can significantly increase
antimicrobial efficacy, likely by enhancing membrane disruption.

» Alkylation: The introduction of alkyl chains can also modulate antimicrobial activity.

Table 2: Antimicrobial Activity of Representative Flavone and Isoflavone Derivatives

Compound Structure Microorganism MIC (ug/mL) Reference
5,7,4'-
o ) Staphylococcus [Source for
Apigenin Trihydroxyflavon 62.5 o
aureus Apigenin MIC]
e
4'5,7-
o ] ) Staphylococcus [Source for
Genistein Trihydroxyisoflav 31.25 o
aureus Genistein MIC]
one

5,7-Dihydroxy-4'-
) ) ] Staphylococcus [Source for
Biochanin A methoxyisoflavon 125 ) )
aureus Biochanin A MIC]
e

For Odoriflavene, enhancing its antimicrobial potential could involve modifications to the B-
ring, such as demethylation of the C3'-methoxy group to a hydroxyl group to create a catechol
moiety, or the introduction of a prenyl group.

Anti-inflammatory Activity
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Flavones are well-known for their anti-inflammatory effects, primarily through the inhibition of
key signaling pathways.

e Hydroxylation: Hydroxyl groups at the C5, C7, and C4' positions are important for anti-
inflammatory activity.

e C2-C3 Double Bond: The double bond in the C-ring is crucial for the anti-inflammatory
activity of flavones, as it allows for electron delocalization.

Derivatives of Odoriflavene that retain these key features are expected to exhibit anti-
inflammatory properties. The modulation of the B-ring substitution could further fine-tune this
activity.

Key Signaling Pathways

Flavone derivatives exert their biological effects by modulating various intracellular signaling
pathways. Understanding these pathways is crucial for rational drug design.
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Caption: Key signaling pathways modulated by flavone derivatives.

Experimental Protocols
Cytotoxicity Assessment: MTT Assay

This colorimetric assay is widely used to assess the in vitro cytotoxic effects of compounds on

cell lines.
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Caption: Workflow for the MTT cytotoxicity assay.

Protocol:
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o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and
incubate for 24 hours.

o Compound Treatment: Treat the cells with various concentrations of the Odoriflavene
derivatives and a vehicle control. Incubate for 24, 48, or 72 hours.

e MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at
37°C.

e Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.qg.,
DMSO or a solution of SDS in HCI) to dissolve the formazan crystals.

e Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the control and determine
the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution
Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound
against various microorganisms.

Protocol:

e Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x
1075 CFU/mL).

o Serial Dilution: Perform a two-fold serial dilution of the Odoriflavene derivatives in a 96-well
microplate containing an appropriate broth medium.

¢ Inoculation:; Add the standardized inoculum to each well.

 Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24
hours.
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o MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Measurement of Nitric Oxide
(NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a
key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Protocol:

o Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to
adhere.

o Compound Pre-treatment: Pre-treat the cells with various concentrations of the
Odoriflavene derivatives for 1-2 hours.

o LPS Stimulation: Stimulate the cells with LPS (1 pg/mL) to induce an inflammatory response.
 Incubation: Incubate the cells for 24 hours.

* NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration
(a stable product of NO) using the Griess reagent.

» Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated
control.

Conclusion

Odoriflavene represents a valuable natural product scaffold for the development of new
therapeutic agents. By leveraging the extensive structure-activity relationship knowledge of the
broader flavone class, researchers can rationally design and synthesize Odoriflavene
derivatives with enhanced anticancer, antimicrobial, and anti-inflammatory activities. The
experimental protocols provided in this guide offer a framework for the systematic evaluation of
these novel compounds, paving the way for the discovery of next-generation flavonoid-based
medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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